molecular formula C28H31NO5 B2806286 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-4H-chromen-4-one CAS No. 637751-94-1

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl)-4H-chromen-4-one

Cat. No. B2806286
CAS RN: 637751-94-1
M. Wt: 461.558
InChI Key: WIMLOHBGWSTMRH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin subunit , which is known to be present in various anti-inflammatory compounds . It also contains a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized from 2,3-dihydroxybenzoic acid via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .


Molecular Structure Analysis

The overall geometry of similar molecules is largely planar . The crystal structure of a related compound, (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, has been determined by single crystal X-ray diffraction .

Scientific Research Applications

Crystal Structure Studies

The crystal structure of MFCD04145713 has been investigated. It is a triclinic compound with the following parameters:

Synthesis and Derivatives

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: MFCD04145713 can be synthesized from 2,3-dihydroxybenzoic acid. The synthetic route involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification. This method yields MFCD04145713 hydrochloride with an overall yield of 35%. Proper solvent choice and reaction temperature enhance yield and purity, making it suitable for large-scale preparation .

Biological Activity: A complex containing MFCD04145713, [Cu2(L)4DMSO2]·2DMSO (HL = (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid), exhibits strong inhibitory activity against jack bean urease. Further exploration of its biological properties is warranted .

Future Directions

Future research could focus on simplifying the synthesis process and exploring the potential biological activities of this compound, given the known activities of similar compounds . Further studies could also aim to elucidate the mechanism of action of this compound.

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-27(2)11-18-12-28(3,15-27)16-29(18)13-20-22(30)6-5-19-25(31)21(14-34-26(19)20)17-4-7-23-24(10-17)33-9-8-32-23/h4-7,10,14,18,30H,8-9,11-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMLOHBGWSTMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC6=C(C=C5)OCCO6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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